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Compound of Interest

Compound Name:
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hydrochloride

CAS No.: 1823931-22-1

Cat. No.: B2684011

Get Quote

Executive Summary: The "Fluorine Effect" in
Medium Rings
The azepane (hexamethyleneimine) scaffold represents a privileged pharmacophore in

medicinal chemistry, bridging the gap between the rigid pyrrolidine/piperidine systems and

flexible macrocycles. However, the native azepane ring suffers from two distinct liabilities:

conformational promiscuity (high entropic penalty upon binding) and metabolic susceptibility

(rapid oxidative clearance).

Strategic fluorination addresses both. By introducing fluorine—specifically gem-difluorine or

stereoselective monofluorine motifs—chemists can lock the azepane ring into bioactive

conformations via the gauche effect, modulate basicity (pKa) to reduce hERG liability, and

block metabolic hotspots. This guide details the physicochemical rationale and robust synthetic

protocols for deploying fluorinated azepanes as high-value building blocks.[1]
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Physicochemical Rationale: Why Fluorinate the
Azepane?
pKa Modulation and Bioavailability
The unsubstituted azepane amine is highly basic (

), often leading to high phospholipid binding and lysosomal trapping. Fluorine substitution
lowers the

of the secondary amine through inductive electron withdrawal (

-effect), bringing it into the optimal physiological range (

).

Table 1: Impact of Fluorination on Azepane/Amine Basicity Data extrapolated from homologous

cyclic amine series (pyrrolidines/piperidines) and azepane trends.
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Scaffold
Architecture

Approx. pKa (

)
pKa (vs. Parent)

Biological
Implication

Native Azepane ~11.0 —

High CNS penetration

but high hERG risk;

lysosomal trapping.

3-Fluoroazepane ~9.2 -1.8

Reduced basicity due

to

-fluorine proximity (2

bonds).

4-Fluoroazepane ~10.1 -0.9

Moderate reduction;

fine-tuning of

solubility.

4,4-Difluoroazepane ~9.5 -1.5

Balance of lipophilicity

and basicity;

metabolic blockade at

C4.

3,3-Difluoroazepane ~8.1 -2.9

Significant basicity

drop; reduced

cationicity at pH 7.4.

Conformational Control via the Gauche Effect
Unlike the chair-form preference of piperidine, azepane exists in a flux between twist-chair and

twist-boat conformers. Fluorination restricts this flux.

Monofluorination: The C–F bond tends to align gauche to the vicinal C–N bond (in

protonated species) or C–C bonds to maximize

hyperconjugation and minimize electrostatic repulsion.

Gem-difluorination: At C4 or C5, the gem-difluoro group widens the C-C-C bond angle

(Thorpe-Ingold effect variant), often forcing the ring into a distorted chair conformation that

can pre-organize the molecule for receptor binding.
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Synthetic Architectures: Decision Framework
The synthesis of fluorinated azepanes is non-trivial due to the entropy of closing seven-

membered rings. Three primary routes dominate modern process chemistry:

Diagram 1: Synthetic Strategy Flowchart
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Caption: Decision matrix for selecting the optimal synthetic route based on precursor

availability and target substitution pattern.

Detailed Protocol: Synthesis of N-Boc-4,4-
Difluoroazepane
Rationale: This building block is a "workhorse" for medicinal chemistry.[1] It blocks metabolism

at the C4 position and lowers pKa without introducing a chiral center. The route utilizes

Deoxofluorination, which is scalable but requires strict safety controls.

Reaction Scheme[2][3]
Precursor:N-Boc-azepan-4-one (commercially available or synthesized via ring expansion of

N-Boc-4-piperidone).

Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E®.[2]

Note: DAST is cited in older literature but Deoxo-Fluor is thermally more stable.

Product:N-Boc-4,4-difluoroazepane.
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Step-by-Step Methodology (Self-Validating)
Safety Warning: Deoxofluorination reagents liberate HF upon hydrolysis. Perform all operations

in a well-ventilated fume hood. Use plasticware (HDPE/PP) or teflon-coated glassware where

possible to avoid etching, though standard glassware is acceptable for short durations if

anhydrous.

Step 1: Preparation of Anhydrous Conditions

Ensure N-Boc-azepan-4-one is dry. Azeotrope with toluene if necessary.

Solvent: Dichloromethane (DCM), anhydrous.

Atmosphere: Dry Nitrogen or Argon balloon.

Step 2: Reagent Addition (The Critical Control Point)

Cool the solution of ketone (1.0 equiv) in DCM (0.2 M) to 0°C (ice bath). Do not start at room

temperature; the exotherm can be uncontrollable.

Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise over 20 minutes.

Validation: Monitor internal temperature; ensure it does not rise >5°C during addition.

Add a catalytic amount of Ethanol (0.2 equiv) only if using DAST (to generate the active

species), but for Deoxo-Fluor, this is often unnecessary.

Step 3: Reaction Progression

Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.

In-Process Control (IPC): Monitor by TLC (stain with ninhydrin or KMnO4) or LC-MS. The

ketone carbonyl signal in IR (approx 1700 cm⁻¹) should disappear, replaced by C-F stretches

(1100-1200 cm⁻¹).

Step 4: Quenching (Safety Critical)

Cool the reaction mixture back to 0°C.
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Slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

Stir rapidly for 30 minutes to ensure complete neutralization of HF.

Step 5: Isolation and Purification

Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Concentrate under reduced pressure.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The difluoro

product is typically less polar than the starting ketone.

Step 6: Characterization

¹⁹F NMR: Essential for validation. Expect a singlet (if conformational flux is fast) or two

doublets (if flux is slow/frozen) around -90 to -110 ppm.

¹³C NMR: Look for the triplet splitting of the C4 carbon (

Hz).

Advanced Applications & Case Studies
Cathepsin K Inhibitors (Merck/Frosst)
Research into Cathepsin K inhibitors for osteoporosis utilized the azepan-3-one scaffold.

Fluorination at the C4/C5 positions was explored to block metabolic oxidation while maintaining

the precise "twist" conformation required for the active site. The 4,4-difluoro analogs showed

improved metabolic stability in human liver microsomes (HLM) compared to the parent

azepane.

Balanol Analogues (PKC Inhibition)
In the synthesis of Balanol analogues (Protein Kinase C inhibitors), the azepane ring is a core

structural feature. Stereoselective monofluorination was used to bias the ring conformation.[3]

The "fluorine-ammonium gauche effect" was pivotal in pre-organizing the inhibitor, reducing the

entropic cost of binding to the ATP-binding site of the kinase.
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Diagram 2: Structure-Activity Relationship (SAR) Logic
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Caption: Mechanistic pathway of how fluorine substitution translates to medicinal chemistry

outcomes.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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